molecular formula C9H14N2O2S B11657447 Dimethyl[(3-methylphenyl)sulfamoyl]amine

Dimethyl[(3-methylphenyl)sulfamoyl]amine

Cat. No.: B11657447
M. Wt: 214.29 g/mol
InChI Key: OFDFBIWNDMSWQQ-UHFFFAOYSA-N
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Description

Dimethyl[(3-methylphenyl)sulfamoyl]amine is an organic compound with the molecular formula C9H14N2O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sulfamoyl group attached to a dimethylamine and a 3-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(3-methylphenyl)sulfamoyl]amine typically involves the reaction of 3-methylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(3-methylphenyl)sulfamoyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Dimethyl[(3-methylphenyl)sulfamoyl]amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl[(3-methylphenyl)sulfamoyl]amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl[(4-methylphenyl)sulfamoyl]amine
  • Dimethyl[(2-methylphenyl)sulfamoyl]amine
  • Dimethyl[(3-chlorophenyl)sulfamoyl]amine

Uniqueness

Dimethyl[(3-methylphenyl)sulfamoyl]amine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

1-(dimethylsulfamoylamino)-3-methylbenzene

InChI

InChI=1S/C9H14N2O2S/c1-8-5-4-6-9(7-8)10-14(12,13)11(2)3/h4-7,10H,1-3H3

InChI Key

OFDFBIWNDMSWQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)N(C)C

Origin of Product

United States

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